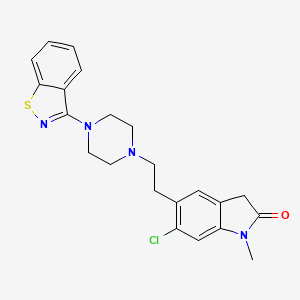

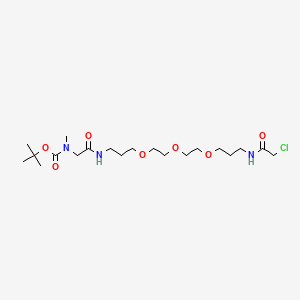

![molecular formula C23H31ClO4 B590339 [(6R,8R,9S,10R,13S,14S,17R)-17-乙酰基-6-氯-10,13-二甲基-3-氧代-2,6,7,8,9,11,12,14,15,16-十氢-1H-环戊[a]菲-17-基]乙酸酯 CAS No. 2658-74-4](/img/structure/B590339.png)

[(6R,8R,9S,10R,13S,14S,17R)-17-乙酰基-6-氯-10,13-二甲基-3-氧代-2,6,7,8,9,11,12,14,15,16-十氢-1H-环戊[a]菲-17-基]乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6beta-Chloro-17-acetoxyprogesterone, also known as 6beta-Chloro-17-acetoxyprogesterone, is a useful research compound. Its molecular formula is C23H31ClO4 and its molecular weight is 406.947. The purity is usually 95%.

BenchChem offers high-quality 6beta-Chloro-17-acetoxyprogesterone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6beta-Chloro-17-acetoxyprogesterone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

内分泌系统研究

6β-氯-17-乙酰氧基孕酮: 已被研究其作为激素的作用。 它是内源性类固醇激素的合成类似物,对生物体内的各种调节功能至关重要 。该领域的研究所经常探讨该化合物对激素平衡的潜在影响及其在治疗激素失调中的应用。

生殖生物学

该化合物是一种有效的孕激素,已被研究其对生育和生殖的影响。 研究包括其对牲畜卵子受精率和妊娠维持的影响,为其在兽医学和畜牧业中的潜在应用提供了见解 。

醛固酮拮抗作用

该化合物已被评估其作为醛固酮拮抗剂的可能作用。 然而,研究表明,虽然它没有表现出抗醛固酮作用,但在肝硬化患者中它具有利钠作用,这表明它在治疗某些肝病症状方面具有潜在的应用 。

作用机制

Target of Action

The primary target of 6β-Chloro-17-acetoxy Progesterone is the progesterone receptor (PR) . This receptor is a key component in the complex regulation of normal female reproductive function .

Mode of Action

6β-Chloro-17-acetoxy Progesterone, like other progestogens, binds to the progesterone receptor. This binding triggers a series of intracellular events, leading to changes in gene expression

Biochemical Pathways

Upon binding to the progesterone receptor, 6β-Chloro-17-acetoxy Progesterone influences several biochemical pathways. These include pathways related to the release of mature oocytes, facilitation of implantation, and maintenance of pregnancy . The compound also affects pathways in the mammary gland related to lobular-alveolar development and suppression of milk protein synthesis before parturition .

Result of Action

The binding of 6β-Chloro-17-acetoxy Progesterone to the progesterone receptor results in a variety of molecular and cellular effects. These include the release of mature oocytes, facilitation of implantation, and maintenance of pregnancy . In the mammary gland, it leads to lobular-alveolar development and suppression of milk protein synthesis before parturition .

生化分析

Biochemical Properties

It is known that enzymes play a crucial role in metabolic pathways . Enzymes are protein catalysts that speed biochemical reactions by facilitating the molecular rearrangements that support cell function . The interaction of 6beta-Chloro-17-acetoxyprogesterone with these enzymes could potentially influence its role in biochemical reactions.

Cellular Effects

Similar compounds such as 17-β-estradiol have been shown to induce DNA double-strand breaks and elevate the level of reactive oxidative species in cells . These cellular alterations may contribute to the reduced viability of cells following treatment with 6beta-Chloro-17-acetoxyprogesterone.

Molecular Mechanism

It is known that the structures and molecular mechanisms of enzymes involved in cholesterol C17 side-chain degradation are important for the biological interpretation of human metabolomic profiles . With this platform, we can predict the structures of enzymes involved in cholesterol C17 side-chain degradation and deduce the molecular mechanisms of action of these enzymes by molecular docking .

Temporal Effects in Laboratory Settings

Similar compounds such as 17-β-estradiol have been shown to have temporal effects on DNA repair, ROS production, Nrf2 activation, and apoptosis in cell lines .

Dosage Effects in Animal Models

Similar compounds such as 6-Methyl-17-Acetoxy-Progesterone have been shown to have dosage effects in animal models . A 60 mg daily dosage of 6-Methyl-17-Acetoxy-Progesterone resulted in 13% more ewes lambing to the first service than did a 50 mg dosage rate .

Metabolic Pathways

It is known that acylcarnitines are important markers in metabolic studies of many diseases, including metabolic, cardiovascular, and neurological disorders . The metabolic pathways involved in the synthesis and degradation of acylcarnitines, including branched-chain lipids and amino acids, could potentially be related to the metabolic pathways of 6beta-Chloro-17-acetoxyprogesterone .

Transport and Distribution

It is known that similar compounds such as 17-β-estradiol have been shown to decrease NFκB-p65 expression, which could potentially influence the transport and distribution of 6beta-Chloro-17-acetoxyprogesterone .

Subcellular Localization

It is known that similar compounds such as 17-β-estradiol have been shown to suppress both cAMP signaling in, and the proliferation of, certain cell types . This could potentially influence the subcellular localization of 6beta-Chloro-17-acetoxyprogesterone.

属性

IUPAC Name |

[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20-,21-,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVGANSDLNPXGO-LIASLNQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

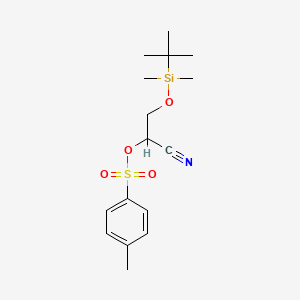

![[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590267.png)

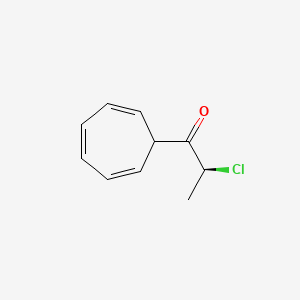

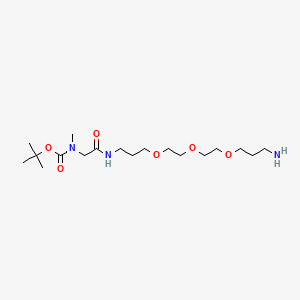

![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)

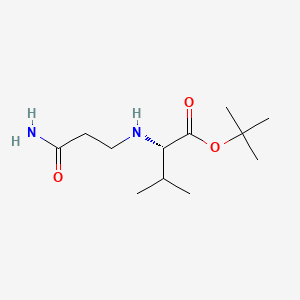

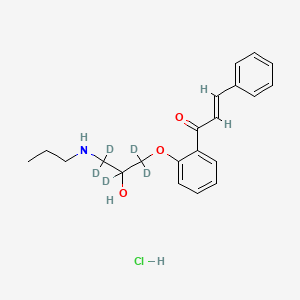

![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)